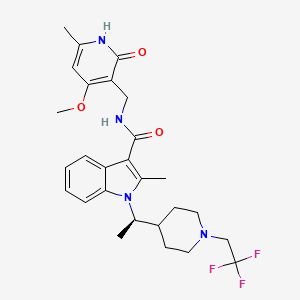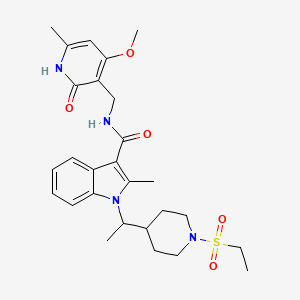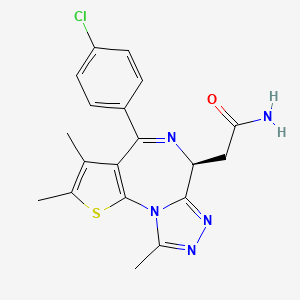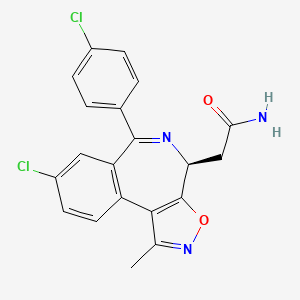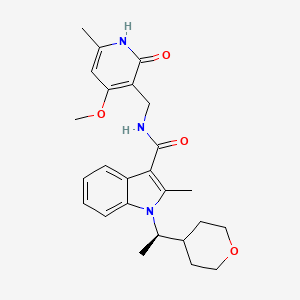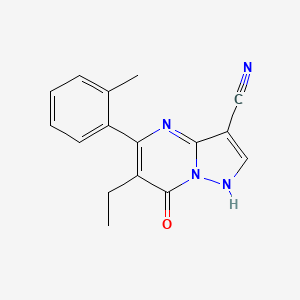
Cyanine3 carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine3 carboxylic acid is a fluorescent dye belonging to the cyanine family, known for its excellent photophysical properties, biocompatibility, and low toxicity. It is widely used in various scientific fields, including chemistry, biology, and medicine, due to its ability to emit fluorescence upon excitation.
准备方法
Synthetic Routes and Reaction Conditions: Cyanine3 carboxylic acid can be synthesized through several methods, including:
Condensation Reactions: The synthesis often involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions to form the cyanine dye core. The carboxylic acid group is introduced through further functionalization.
Grignard Reactions: Another method involves the use of Grignard reagents to introduce the carboxylic acid group into the cyanine dye structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions, followed by purification processes such as recrystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Leuco forms of the dye.
Substitution Products: Various substituted cyanine derivatives.
科学研究应用
Cyanine3 carboxylic acid has a wide range of applications in scientific research:
Fluorescent Labeling: It is extensively used for labeling biological macromolecules, such as proteins and nucleic acids, due to its strong fluorescence.
Disease Diagnosis: The dye is employed in diagnostic assays, including immunoassays and DNA detection, to visualize and quantify biological targets.
Imaging: In medical imaging, this compound is used for fluorescence imaging to track cellular and molecular processes.
Environmental Monitoring: The dye is also used in environmental studies to detect and monitor pollutants.
作用机制
The mechanism of action of cyanine3 carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence at a longer wavelength. This property is utilized in various applications to visualize and track biological and chemical processes. The molecular targets and pathways involved include binding to specific biomolecules, such as proteins and nucleic acids, allowing for their detection and quantification.
相似化合物的比较
Cyanine3 carboxylic acid is compared with other similar compounds, such as:
Cyanine5 Carboxylic Acid: Another member of the cyanine family, known for its longer wavelength emission.
Fluorescein: A widely used fluorescent dye with different photophysical properties.
Rhodamine: Another fluorescent dye with distinct absorption and emission characteristics.
Uniqueness: this compound is unique due to its specific excitation and emission wavelengths, making it suitable for multiplexing in fluorescence imaging and assays. Its excellent biocompatibility and low toxicity further enhance its applicability in biological and medical research.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can effectively utilize this compound in various scientific endeavors.
属性
CAS 编号 |
1032678-01-5 |
|---|---|
分子式 |
C30H37ClN2O2 |
分子量 |
493.09 |
IUPAC 名称 |
1-(5-carboxypentyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI 键 |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cyanine3 carboxylic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



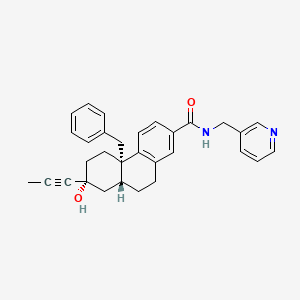

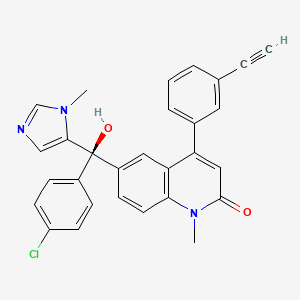
![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)
